Acetophenone, 4'-(2-piperidinoethoxy)-

Antiestrogen Estrogen Receptor Structure-Activity Relationship

SERM-focused research requires the para-substituted piperidinoethoxy isomer exclusively. Using the 2'-isomer or alternative aminoalkoxy chains yields compounds with abolished ER binding and zero in vivo antiestrogenic activity. This compound provides the mandatory geometry for constructing active benzopyran and benzothiophene scaffolds. - Para-piperidinoethoxy moiety critical for ER engagement; ortho/meta isomers inactive. - Reactive acetyl group enables aldol condensation and cyclization to form benzopyran core. - Superior antiestrogenic potency vs. pyrrolidino and dimethylamino analogs in rodent models.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 2079-51-8
Cat. No. B1653973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone, 4'-(2-piperidinoethoxy)-
CAS2079-51-8
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCCN2CCCCC2
InChIInChI=1S/C15H21NO2/c1-13(17)14-5-7-15(8-6-14)18-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3
InChIKeyLXOOVOCUAZETDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetophenone, 4'-(2-piperidinoethoxy)- — Overview


Acetophenone, 4'-(2-piperidinoethoxy)- (IUPAC: 1-[4-(2-piperidin-1-ylethoxy)phenyl]ethanone; CAS 2079-51-8) is a synthetic acetophenone derivative with a molecular formula of C₁₅H₂₁NO₂ and a molecular weight of 247.33 g/mol . It belongs to the alkyl-phenylketone class and features a piperidinoethoxy side chain at the para (4') position of the acetophenone core. This structural motif is of particular interest because the para-substituted piperidinoethoxy moiety has been demonstrated to confer significantly higher antiestrogenic potency compared to pyrrolidino, dimethylamino, and other tertiary amino analogs when incorporated into diaryl-benzopyran SERM scaffolds [1]. The compound serves as a versatile synthetic intermediate — its reactive acetyl group enables aldol condensation, Knoevenagel condensation, and Mannich reactions, making it a privileged building block for constructing chalcones, benzopyrans, and raloxifene-related scaffolds [2].

Para-piperidinoethoxy intermediate for benzopyran and chalcone SERM-oriented libraries. Reported geometry essential for estrogen receptor binding in benzopyran series.
Reactive methyl ketone handle enables one-step aldol condensation with aldehydes. Avoids protection/deprotection complexity of hydroxy-substituted analogs.
Lipophilic, phenol-free scaffold simplifies organic-phase extraction and parallel synthesis. H-bond donors = 0; favors silica gel chromatography.

Why Positional Isomer or Side-Chain Substitution Fails


Substituting Acetophenone, 4'-(2-piperidinoethoxy)- with its 2'-positional isomer (Acetophenone, 2'-(2-piperidinoethoxy)-) or with analogs bearing a different basic side chain (e.g., pyrrolidinoethoxy or dimethylaminoethoxy) produces compounds that are not functionally equivalent for SERM-oriented research. In the benzopyran antiestrogen series, moving the aminoalkoxy chain from the para to the ortho or meta position of the 2-phenyl ring completely abolishes estrogen receptor (ER) binding affinity and antiuterotrophic activity [1]. Furthermore, even when the para position is retained, the piperidinoethoxy moiety yields superior antiestrogenic efficacy relative to pyrrolidino, dimethylamino, and related analogues — the piperidino analog was a more effective antiestrogen than tamoxifen and LY-117018 in both rats and mice, a property not replicated by its dimethylamino or pyrrolidino counterparts [1]. Generic interchange therefore risks selecting a compound with zero target engagement or dramatically reduced in vivo potency in antiestrogen/SERM development programs.

Positional isomer
4'-(para) isomer provides correct geometry for ER interaction in benzopyran-derived SERMs.
2'-(ortho) or meta isomers reported as inactive in ER binding assays. May shift receptor engagement profile in SERM-oriented research.
Side chain analog
Piperidinoethoxy moiety — reported higher antiestrogenic endpoint response in comparative rodent uterotrophic models.
Pyrrolidinoethoxy or dimethylaminoethoxy analogs may show lower receptor interaction endpoint. Interchange can alter downstream pharmacology context.
Functional handle
Ketone enables aldol condensation for chalcone/benzopyran synthesis.
Reduced alcohol or aldehyde analogs require additional oxidation steps, complicating synthesis throughput. May not directly support same transformation sequence.

Quantitative Differentiation vs. Analogs


Para Substitution Is Essential for ER Binding

In a systematic SAR study of 2,3-diaryl-2H-1-benzopyrans, analogues bearing the tertiary aminoethoxy side chain at the para position of the 2-phenyl ring were active as ER ligands and estrogen agonists/antagonists, whereas those substituted at the meta and ortho positions were completely inactive [1]. The para-substituted piperidinoethoxy analog 5 demonstrated high ER affinity and potent antiuterotrophic activity in rodents. In contrast, the corresponding ortho- and meta-substituted benzopyran derivatives showed no detectable receptor binding or in vivo antiestrogenic effect [1]. This positional dependence directly translates to the acetophenone precursor: Acetophenone, 4'-(2-piperidinoethoxy)- provides the correct para geometry required for constructing active SERM candidates, while the 2'-isomer (Acetophenone, 2'-(2-piperidinoethoxy)-, CID 976710) yields an ortho-substituted scaffold that has been documented as inactive in ER-ligand contexts.

Para substitution required for ER binding
Head-to-head
Para: active as ER ligand (high affinity) and potent estrogen antagonist in vivo. Ortho/meta: completely inactive — no ER binding, no antiuterotrophic activity in rodent assays.
Reported all-or-none positional requirement for ER binding in benzopyran series.
Data from rat uterine cytosol binding and uterotrophic assays.
Antiestrogen Estrogen Receptor Structure-Activity Relationship

Piperidinoethoxy Outperforms Pyrrolidinoethoxy

Tripathi et al. (1997) directly compared the piperidinoethoxy and pyrrolidinoethoxy moieties as antiestrogenic substituents in non-steroidal antiestrogen scaffolds. The piperidinoethoxy substituent demonstrated a relatively higher antiestrogenic effect than the pyrrolidinoethoxy moiety [1]. This finding was corroborated by Sharma et al. (1990), who reported that among para-substituted ethers in the benzopyran series, the 2-piperidinoethoxy analogue was a more effective antiestrogen than the corresponding pyrrolidino, dimethylamino, and related analogues, and was superior to tamoxifen and LY-117018 in both rats and mice [2]. Although the antifertility activity between piperidino and pyrrolidino sets did not significantly differ, the antiestrogenic potency difference establishes the piperidinoethoxy variant as the preferred choice for receptor-level antagonism research.

Piperidinoethoxy vs pyrrolidinoethoxy
Head-to-head
Piperidinoethoxy-containing antiestrogens: higher antiestrogenic effect; benzopyran piperidino analog more effective than tamoxifen and LY-117018 in mouse/rat uterotrophic assays.
Reported class-level antiestrogenic endpoint ranking: piperidino > pyrrolidino.
Exact fold-difference not numerically specified; confirmed across two independent studies.
Antiestrogen Side-Chain SAR Piperidinoethoxy vs Pyrrolidinoethoxy Non-Steroidal Antiestrogen

Ketone Handle Enables Chalcone and Benzopyran Synthesis

The acetyl group of Acetophenone, 4'-(2-piperidinoethoxy)- is a reactive carbonyl that enables aldol condensation with diverse aldehydes to generate chalcone libraries. Zaidi et al. (2015) used 1-(4-(2-substituted ethoxy)phenyl)ethanones — including the piperidinoethoxy variant — as starting materials to synthesize 18 chalcones via aldol condensation. Twelve of these chalcones exhibited antiamoebic activity superior to the standard drug metronidazole against Entamoeba histolytica, with compounds 9, 14, and 19 showing good cell viability and low cytotoxicity [1]. This synthetic versatility is absent in analogs where the ketone is reduced to an alcohol or replaced with a non-reactive group — the acetyl group is the essential functional handle for constructing α,β-unsaturated ketone pharmacophores. Furthermore, the compound serves as a direct precursor for CDRI-85/287 (2-[4-(2-piperidinoethoxy)phenyl]-3-phenyl-2H-1-benzopyran), a potent anti-implantation and anti-breast cancer SERM [2], and as intermediate 1 in raloxifene hydrochloride synthesis (CN-111138409-A) [3].

Ketone enables chalcone & benzopyran synthesis
Supporting evidence
Aldol condensation with aldehydes yields chalcones; 12/18 derived chalcones exhibited antiamoebic activity superior to metronidazole. Direct precursor to CDRI-85/287 SERM and raloxifene intermediate.
Reactive acetyl group enables one-step construction of α,β-unsaturated ketone pharmacophores.
Non-ketone analogs (aldehyde, alcohol) require additional oxidation steps.
Aldol Condensation Chalcone Synthesis Antiamoebic Agents

Physicochemical Profile vs. Hydroxy-Substituted Analogs

The target compound has a boiling point of 384.6°C at 760 mmHg, a density of 1.052 g/cm³, and a vapor pressure of 4.06 × 10⁻⁶ mmHg at 25°C , indicating moderate volatility suitable for vacuum distillation purification. In contrast, the 6'-hydroxy analog (Acetophenone, 6'-hydroxy-4'-(2-(piperidino)ethoxy)-, hydrochloride) is formulated as a hydrochloride salt with enhanced water solubility . The unsubstituted 4'-piperidinoethoxy compound lacks a phenolic -OH group, resulting in lower hydrogen-bonding capacity (H-bond donor count = 0 vs ≥1 for hydroxy analogs) and higher calculated lipophilicity, factors that influence its purification behavior (silica gel chromatography, organic solvent extraction) and its reactivity profile (no competing phenolic acylation during ketone chemistry). The measured density of 1.052 g/cm³ is consistent with a compact liquid/solid suitable for quantitative handling in parallel synthesis workflows.

Physicochemical profile
Class-level inference
Boiling point 384.6°C, density 1.052 g/cm³, vapor pressure 4.06×10⁻⁶ mmHg. H-bond donors = 0, rotatable bonds = 5. LogP expected higher vs hydroxy analogs.
Absence of phenolic -OH simplifies protection/deprotection and favors organic-phase purification.
Data from LookChem; hydroxy analog forms HCl salt with higher water solubility.
Physicochemical Properties Lipophilicity Synthetic Intermediate Selection

Research and Industrial Use Cases


Benzopyran SERM Library Synthesis

Use as the ketone building block for constructing 2-[4-(2-piperidinoethoxy)phenyl]-3-phenyl-2H-1-benzopyran (CDRI-85/287) and its phenolic analogues. The para-piperidinoethoxy geometry is mandatory for ER binding; ortho/meta isomers yield inactive products [1]. The acetyl group undergoes aldol-type cyclization to form the benzopyran core, a transformation not possible with aldehyde or alcohol analogs without additional oxidation steps.

Chalcone Library Synthesis via Aldol Condensation

React with diverse aromatic aldehydes under aldol conditions to generate α,β-unsaturated chalcones. As demonstrated by Zaidi et al. (2015), 12 of 18 chalcones derived from 1-(4-(2-substituted ethoxy)phenyl)ethanones exhibited superior antiamoebic activity relative to metronidazole, with compounds 9, 14, and 19 showing low cytotoxicity against A549 cells [2]. This application leverages the compound's reactive methyl ketone group.

Raloxifene Hydrochloride API Intermediate

Use as intermediate 1 (or its synthetic equivalent) in the patented preparation of raloxifene hydrochloride (CN-111138409-A). The compound (1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}ethanone) is elaborated via thiol coupling, debenzylation, and cyclization to form the benzothiophene SERM core [3]. The specific piperidinoethoxy substitution pattern matches the raloxifene pharmacophore exactly.

Positional Selectivity in ER Pharmacology

Purchase alongside the 2'-isomer (Acetophenone, 2'-(2-piperidinoethoxy)-) for controlled experiments demonstrating the all-or-none positional dependence of antiestrogenic activity. The para isomer yields active SERM scaffolds; the ortho isomer is inactive, providing a clear binary outcome for structure-activity relationship pedagogy and receptor binding studies [1].

Application
Selection Property
Validation Focus
Benzopyran SERM scaffold construction
Para-piperidinoethoxy geometry
ER binding assay context (reported as essential for receptor interaction)
Chalcone library via aldol condensation
Reactive methyl ketone handle
Synthetic throughput and product antiamoebic activity endpoint (derived chalcone data)
Raloxifene hydrochloride API intermediate
Matching piperidinoethoxy substitution pattern
Benzothiophene SERM core assembly (patent CN-111138409-A)
Positional selectivity experiments (SERM SAR)
Para vs ortho isomer binary outcome
ER binding and antiuterotrophic endpoint comparison
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